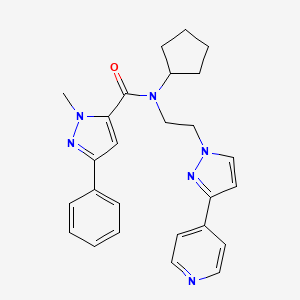
N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C26H28N6O and its molecular weight is 440.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C_{20}H_{24}N_{6}O. Its complex structure includes multiple nitrogen atoms, which are crucial for its biological interactions. The synthesis typically involves reactions between specific hydrazine derivatives and other organic compounds, with recent advancements in microwave-assisted synthesis improving yields and reaction times significantly.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, can inhibit various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, compounds with similar structures have demonstrated efficacy against dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, thereby impacting cancer cell proliferation .
Anti-inflammatory Properties
This compound has shown potential in reducing inflammatory markers. The interaction with specific receptors or enzymes involved in inflammatory processes suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation .
Antimicrobial Effects
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Pyrazole derivatives have been recognized for their ability to disrupt microbial cell functions, indicating potential applications in treating infections.
In Vitro Studies
In vitro assays have demonstrated that N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-y)-1H-pyrazol-1-y)ethyl)-1H-pyrazole -5-carboxamide can effectively inhibit the growth of certain cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against breast and prostate cancer cells .
Mechanistic Insights
The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis. Specifically, it may interact with receptors or enzymes that regulate these pathways, leading to enhanced apoptosis in cancer cells while sparing normal cells .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-cyclopentyl-2-methyl-5-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-30-25(19-24(28-30)20-7-3-2-4-8-20)26(33)32(22-9-5-6-10-22)18-17-31-16-13-23(29-31)21-11-14-27-15-12-21/h2-4,7-8,11-16,19,22H,5-6,9-10,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMDSORUEOBSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N(CCN3C=CC(=N3)C4=CC=NC=C4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














